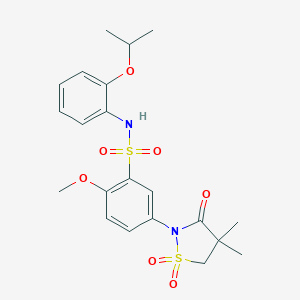
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, also known as PQT, is a chemical compound that has been the subject of much scientific research. It is a member of the quinazoline family of compounds and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one limitation of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. One area of interest is the development of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one analogs with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, research on the potential use of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in combination with other drugs or therapies could lead to improved treatment outcomes for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves the reaction of 2-propoxyaniline with 2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one. This synthesis method has been well-established in the scientific literature and has been used to produce 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one in large quantities for research purposes.
Applications De Recherche Scientifique
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has been the subject of much scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
Propriétés
Nom du produit |
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
|---|---|
Formule moléculaire |
C17H21N3O2 |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
2-(2-propoxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H21N3O2/c1-2-11-22-15-10-6-5-9-14(15)19-17-18-13-8-4-3-7-12(13)16(21)20-17/h5-6,9-10H,2-4,7-8,11H2,1H3,(H2,18,19,20,21) |
Clé InChI |
XQGZOPUFWSZZJQ-UHFFFAOYSA-N |
SMILES isomérique |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
SMILES |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
SMILES canonique |
CCCOC1=CC=CC=C1NC2=NC(=O)C3=C(N2)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)
![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)

![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
